molecular formula C24H24N6O3S B2955777 N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-76-8

N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2955777
CAS No.: 872994-76-8
M. Wt: 476.56
InChI Key: WHRGVTNVOPBCGO-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This moiety is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, a methoxyphenyl group, an amino group, and a thioether linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The 1,2,4-triazole ring, for instance, can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could contribute to its aromaticity and the ability to form hydrogen bonds .

Scientific Research Applications

Antioxidant Ability

  • Research has identified the synthesis of new derivatives with significant antioxidant abilities, comparable or superior to known antioxidants like ascorbic acid and BHT. Compounds bearing triazolo, thiadiazine, and phenol moieties have been synthesized and evaluated for their antioxidant capacities, indicating a potential for the development of new antioxidant agents (Shakir, Ali, & Hussain, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to note that many 1,2,4-triazole derivatives are used in medicinal chemistry due to their therapeutic index .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives. This could include in vitro and in vivo studies to determine its pharmacological effects .

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-7-9-17(10-8-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-15-22(31)26-18-5-3-4-6-19(18)33-2/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRGVTNVOPBCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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